p-Ethylcalix[7]arene
Overview
Description
p-Ethylcalix7arene is a member of the calixarene family, which are macrocyclic compounds composed of phenolic units linked by methylene bridges. These compounds are known for their ability to form host-guest complexes, making them valuable in various fields of chemistry and material science. The “p-ethyl” prefix indicates the presence of an ethyl group attached to the para position of the phenolic units.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-ethylcalix7arene typically involves the condensation of p-ethylphenol with formaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridges between the phenolic units. The reaction mixture is heated to promote the cyclization process, resulting in the formation of the macrocyclic structure .
Industrial Production Methods: Industrial production of p-ethylcalix7arene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: p-Ethylcalix7arene undergoes various chemical reactions, including:
- Oxidation: The phenolic units can be oxidized to form quinones.
- Reduction: Reduction reactions can convert quinones back to phenols.
- Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenolic rings.
- Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
- Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
- Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, and nitrating agents under acidic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of p-ethylcalix7arene can yield p-ethylquinone derivatives, while substitution reactions can introduce various functional groups onto the phenolic rings .
Scientific Research Applications
p-Ethylcalix7arene has a wide range of applications in scientific research:
- Chemistry: It is used as a host molecule in supramolecular chemistry for the encapsulation of guest molecules, facilitating studies on molecular recognition and host-guest interactions .
- Biology: The compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs .
- Medicine: Research is ongoing to investigate its use in developing new therapeutic agents, particularly in the field of anticancer and antibacterial drugs .
- Industry: p-Ethylcalix7arene is used in the development of sensors and separation technologies due to its selective binding properties .
Mechanism of Action
The mechanism of action of p-ethylcalix7arene involves its ability to form host-guest complexes through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. These interactions enable the compound to encapsulate guest molecules, thereby altering their chemical and physical properties. The molecular targets and pathways involved depend on the specific guest molecules and the context of the application .
Comparison with Similar Compounds
Similar Compounds::
Comparison: p-Ethylcalix7arene is unique due to the presence of the ethyl group, which influences its solubility, binding properties, and overall molecular conformation. Compared to p-tert-butylcalix7arene, p-ethylcalix7arene has a smaller substituent, which can lead to different host-guest interaction dynamics. The presence of different substituents in similar compounds allows for fine-tuning of their chemical properties and applications .
Properties
IUPAC Name |
5,11,17,23,29,35,41-heptaethyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H70O7/c1-8-36-15-43-29-45-17-37(9-2)19-47(58(45)65)31-49-21-39(11-4)23-51(60(49)67)33-53-25-41(13-6)27-55(62(53)69)35-56-28-42(14-7)26-54(63(56)70)34-52-24-40(12-5)22-50(61(52)68)32-48-20-38(10-3)18-46(59(48)66)30-44(16-36)57(43)64/h15-28,64-70H,8-14,29-35H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIOLCZRPFHBDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)CC)CC7=C(C(=CC(=C7)CC)CC8=C(C(=CC(=C8)CC)C2)O)O)O)CC)CC)CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H70O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101098108 | |
Record name | 5,11,17,23,29,35,41-Heptaethyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(43),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27,29,31(45),33,35,37(44),39,41-heneicosaene-43,44,45,46,47,48,49-heptol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101098108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
939.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122002-00-0 | |
Record name | 5,11,17,23,29,35,41-Heptaethyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(43),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27,29,31(45),33,35,37(44),39,41-heneicosaene-43,44,45,46,47,48,49-heptol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122002-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,11,17,23,29,35,41-Heptaethyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(43),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27,29,31(45),33,35,37(44),39,41-heneicosaene-43,44,45,46,47,48,49-heptol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101098108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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